3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide 3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17817366
InChI: InChI=1S/C7H12N4O/c1-11-4-5(3-10-11)6(8)2-7(9)12/h3-4,6H,2,8H2,1H3,(H2,9,12)
SMILES:
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol

3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide

CAS No.:

Cat. No.: VC17817366

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide -

Specification

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
IUPAC Name 3-amino-3-(1-methylpyrazol-4-yl)propanamide
Standard InChI InChI=1S/C7H12N4O/c1-11-4-5(3-10-11)6(8)2-7(9)12/h3-4,6H,2,8H2,1H3,(H2,9,12)
Standard InChI Key UIXUWLUZWXGSFY-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C(CC(=O)N)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole ring substituted with a methyl group at the 1-position and a propanamide side chain at the 4-position. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to the molecule’s aromaticity and electronic properties. The propanamide moiety introduces hydrogen-bonding capabilities through its amino (NH2-\text{NH}_2) and carbonyl (C=O-\text{C=O}) groups, enhancing solubility in polar solvents like water and ethanol .

Table 1: Key Structural and Nomenclatural Data

PropertyValue
IUPAC Name3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide
Molecular FormulaC7H12N4O\text{C}_7\text{H}_{12}\text{N}_4\text{O}
Molecular Weight168.20 g/mol
Canonical SMILESCC(C(=O)N)C(C)N1C=CN=N1
InChI KeyZRKZVQWEOWMPPZ-UHFFFAOYSA-N

The stereochemistry of the amino group and pyrazole substitution pattern differentiates this compound from related analogs, such as (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ3.8ppm\delta \approx 3.8 \, \text{ppm}), pyrazole protons (δ7.5ppm\delta \approx 7.5 \, \text{ppm}), and amide carbonyl (δ170ppm\delta \approx 170 \, \text{ppm} in 13C^{13}\text{C} NMR). Mass spectrometry typically shows a molecular ion peak at m/z=168.1m/z = 168.1, consistent with its molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a condensation reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and 3-aminopropanamide under acidic conditions. Hydrochloric acid catalyzes the formation of an imine intermediate, which subsequently undergoes cyclization and dehydration to yield the target molecule .

1-Methyl-1H-pyrazole-4-carbaldehyde+3-AminopropanamideHCl, EtOH3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide\text{1-Methyl-1H-pyrazole-4-carbaldehyde} + \text{3-Aminopropanamide} \xrightarrow{\text{HCl, EtOH}} \text{3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide}

Reaction optimization studies indicate that ethanol as a solvent at 60–70°C maximizes yield (75–80%) while minimizing side products like over-alkylated derivatives.

Scalable Manufacturing

Industrial production employs continuous flow reactors to enhance reaction control and throughput. Automated systems adjust parameters such as temperature, residence time, and reagent stoichiometry, achieving >90% purity at kilogram scales. Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade material.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and moderate solubility in water (≈15 mg/mL at 25°C). Its stability profile is pH-dependent: the amide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting its utility in extreme environments .

Table 2: Physicochemical Parameters

ParameterValue
Melting Point198–202°C (decomposes)
LogP (Octanol-Water)−0.45
pKa (Amino Group)8.2 ± 0.3

Reactivity Profile

The amino group participates in nucleophilic substitutions, enabling derivatization with acylating or alkylating agents. The pyrazole ring undergoes electrophilic aromatic substitution at the 3- and 5-positions, facilitating the synthesis of halogenated or nitro-substituted analogs . Coordination chemistry studies reveal that the compound acts as a bidentate ligand for transition metals like palladium(II), forming complexes with potential catalytic applications.

Biological and Pharmacological Applications

Enzyme Inhibition

In vitro assays demonstrate moderate inhibitory activity against cyclooxygenase-2 (COX-2) (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}), suggesting anti-inflammatory potential. Molecular docking simulations indicate that the pyrazole ring occupies the COX-2 active site, while the amide group forms hydrogen bonds with Arg120 and Tyr355 residues.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 29213), the compound exhibits a minimum inhibitory concentration (MIC) of 64 µg/mL, comparable to first-generation cephalosporins. Synergistic effects are observed when co-administered with β-lactam antibiotics, reducing MIC values by 4–8 fold.

Industrial and Material Science Applications

Catalysis

Palladium(II) complexes of 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide catalyze Suzuki-Miyaura cross-coupling reactions between aryl halides and phenylboronic acids, achieving turnover numbers (TON) up to 1,200. The ligand’s electron-donating amino group enhances oxidative addition rates at the palladium center.

Polymer Modification

Incorporating the compound into polyamide backbones improves thermal stability (TdecompT_{\text{decomp}} increased by 40°C) and tensile strength (≈25% enhancement) due to hydrogen bonding between amide groups and the pyrazole ring’s π-system .

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